

An In-depth Technical Guide to the Chemical Structure of Metoprolol Acid-d5

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and analytical applications of **Metoprolol Acid-d5**. Metoprolol Acid is a primary metabolite of the widely prescribed beta-blocker, metoprolol.[1] The deuterated isotopologue, **Metoprolol Acid-d5**, serves as a critical internal standard for quantitative bioanalytical studies, particularly those employing mass spectrometry.[2] Its use ensures accuracy and precision in pharmacokinetic and metabolic profiling of metoprolol by correcting for variability during sample preparation and analysis.[2]

Chemical Identity and Properties

Metoprolol Acid-d5 is structurally analogous to Metoprolol Acid, with five deuterium atoms incorporated into the propoxy side chain.[3][4] This isotopic labeling results in a distinct mass shift, facilitating its use as an internal standard, while maintaining nearly identical chemical and physical properties to the unlabeled compound.



Identifier	Value	Source
IUPAC Name	2-[4-[1,1,2,3,3-pentadeuterio- 2-hydroxy-3-(propan-2- ylamino)propoxy]phenyl]acetic acid	PubChem
CAS Number	1215404-47-9	Santa Cruz Biotechnology, Sigma-Aldrich
Molecular Formula	C14H16D5NO4	Santa Cruz Biotechnology
Molecular Weight	272.35 g/mol	PubChem
InChI Key	PUQIRTNPJRFRCZ- FPWSDNDASA-N	PubChem
Canonical SMILES	[2H]C([2H])(C([2H])(C([2H]) ([2H])OC1=CC=C(C=C1)CC(= O)O)O)NC(C)C	PubChem
Synonyms	Atenolol Acid-d5, 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy-d5]benzeneacetic Acid	PubChem

Chemical Structure Visualization

The following diagram illustrates the two-dimensional chemical structure of **Metoprolol Acid-d5**, highlighting the positions of the five deuterium atoms.

Caption: 2D structure of Metoprolol Acid-d5.

Experimental Protocols

While specific synthesis protocols for **Metoprolol Acid-d5** are proprietary to commercial suppliers, a conceptual synthesis pathway can be derived from established methods for preparing metoprolol and its analogues. The primary application of **Metoprolol Acid-d5** is in quantitative analysis.



Conceptual Synthesis Pathway

The synthesis would likely follow a multi-step process analogous to the synthesis of metoprolol, utilizing deuterated starting materials at the appropriate step to introduce the isotopic labels.

- Phenol Etherification: 4-(2-methoxyethyl)phenol reacts with a deuterated version of epichlorohydrin (e.g., epichlorohydrin-d5) in the presence of a base like sodium hydroxide to form the deuterated epoxide intermediate.
- Amination: The resulting deuterated epoxide is then reacted with isopropylamine, which
 opens the epoxide ring to yield deuterated metoprolol (Metoprolol-d5).
- Oxidation: The terminal ethyl ether of Metoprolol-d5 would then be oxidized to a carboxylic
 acid to form the final product, Metoprolol Acid-d5. This step is analogous to the metabolic
 conversion in vivo.

Protocol for Quantitative Analysis using LC-MS/MS

Metoprolol Acid-d5 is ideally suited as an internal standard for the quantification of Metoprolol Acid in biological matrices such as plasma or urine. The following is a representative liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol.

- 1. Sample Preparation (Protein Precipitation):
- To a 100 μL aliquot of plasma sample, add 20 μL of a working solution of Metoprolol Acidd5 (internal standard) in methanol.
- Vortex mix for 30 seconds.
- Add 300 μL of acetonitrile to precipitate proteins.
- Vortex mix for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes.
- Transfer the supernatant to a clean vial for LC-MS/MS analysis.
- 2. Chromatographic Conditions:
- LC System: A high-performance liquid chromatography (HPLC) system.



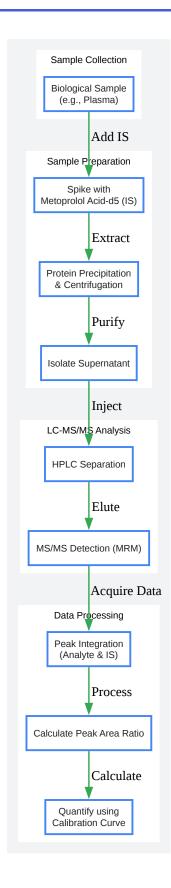
- Column: A C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 3.5 μm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Flow Rate: 0.3 mL/min.
- Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
- Injection Volume: 5 μL.
- 3. Mass Spectrometry Conditions:
- MS System: A triple quadrupole mass spectrometer.
- Ionization Source: Electrospray Ionization (ESI), positive mode.
- Detection: Multiple Reaction Monitoring (MRM).
- MRM Transitions (Hypothetical):
 - Metoprolol Acid: Precursor ion (e.g., m/z 268.1) → Product ion (e.g., m/z 116.1).
 - Metoprolol Acid-d5: Precursor ion (e.g., m/z 273.1) → Product ion (e.g., m/z 121.1).
 - Note: Exact m/z values must be optimized experimentally.
- 4. Quantification:
- A calibration curve is constructed by analyzing blank plasma samples spiked with known concentrations of Metoprolol Acid and a fixed concentration of Metoprolol Acid-d5.
- The peak area ratio of the analyte (Metoprolol Acid) to the internal standard (Metoprolol Acid-d5) is plotted against the analyte concentration.
- The concentration of Metoprolol Acid in unknown samples is determined by interpolating their peak area ratios from the calibration curve.



Analytical Workflow

The use of a deuterated internal standard like **Metoprolol Acid-d5** is fundamental to modern bioanalytical workflows, particularly in regulated pharmacokinetic studies. The diagram below illustrates this logical relationship.





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Caption: Workflow for bioanalysis using a deuterated internal standard.



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- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure of Metoprolol Acid-d5]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b564542#chemical-structure-of-metoprolol-acid-d5]

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